![molecular formula C9H18N2O B2528712 (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol CAS No. 2344685-74-9](/img/structure/B2528712.png)

(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol” is a chemical compound that is used for pharmaceutical testing . It has been designated as an orphan medicine for the treatment of acute myeloid leukaemia in the European Union .

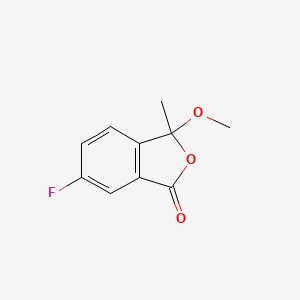

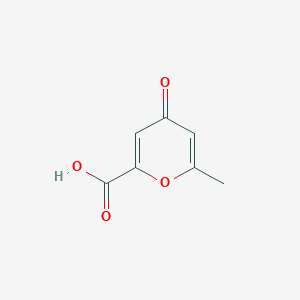

Molecular Structure Analysis

The molecular structure of “(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol” is represented by the InChI code:1S/C9H18N2O/c1-11-6-9(7-11)2-3-10-4-8(9)5-12/h8,10,12H,2-7H2,1H3 . This indicates that the compound contains 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis

The compound “(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol” has a molecular weight of 170.25 . It is an oil at room temperature .Applications De Recherche Scientifique

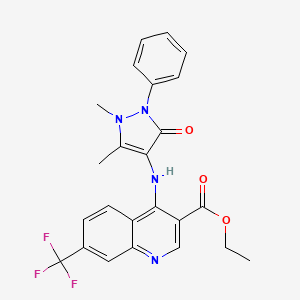

Covalent Inhibitor of KRAS G12C

This compound has been used in the development of covalent inhibitors against the KRAS G12C mutation . KRAS G12C is a common mutation in various types of cancer, and inhibiting this mutation can be an effective therapeutic treatment for solid tumors .

Structural Optimization of Acryloyl Amine Moiety

The compound has been used in the structural optimization of an acryloyl amine moiety to improve in vitro inhibitory activity . This optimization led to the identification of a potent compound with high metabolic stabilities in human and mouse liver microsomes .

Anti-tumor Activity

The compound has shown anti-tumor activity in an NCI-H1373 xenograft mouse model . This suggests potential applications in the development of cancer treatments .

Protein Modulation

The compound has been used in the development of modulators of protein activity . These modulators, especially inhibitors, are developed and applied at high concentration to achieve maximal effects .

Orphan Medicine for Acute Myeloid Leukaemia

The compound has been designated as an orphan medicine for the treatment of acute myeloid leukaemia in the European Union . This means that the developer will receive scientific and regulatory support from EMA to advance their medicine to the stage where they can apply for a marketing authorisation .

Research and Development

The compound is used in research and development of new drugs. It is available for purchase from chemical suppliers, indicating its use in various scientific research applications .

Safety and Hazards

The compound “(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol” is associated with several hazard statements, including H227, H302, H315, H318, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Mécanisme D'action

Target of Action

The primary target of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol is the KRAS G12C protein . KRAS is a key player in cellular proliferation and differentiation, and its mutation is a known driver of oncogenic alteration in human cancer .

Mode of Action

(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol interacts with its target by acting as a covalent inhibitor . It binds to the mutated cysteine residue (G12C) of the KRAS protein . This binding is facilitated by the compound’s unique structural moiety, which fits into the switch-II pocket of KRAS G12C .

Biochemical Pathways

The compound’s interaction with KRAS G12C affects the RAS signaling pathway , which is crucial for cell proliferation and differentiation . By inhibiting the mutated KRAS protein, the compound disrupts this pathway, potentially leading to the suppression of tumor growth .

Result of Action

The molecular and cellular effects of (2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol’s action include the inhibition of the mutated KRAS protein and disruption of the RAS signaling pathway . This leads to a potential decrease in cellular proliferation, which is particularly beneficial in the context of cancer treatment . In a mouse model, a structurally similar compound showed a dose-dependent antitumor effect .

Propriétés

IUPAC Name |

(2-methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-11-6-9(7-11)2-3-10-4-8(9)5-12/h8,10,12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZJCBSDGZKBDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C1)CCNCC2CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2528630.png)

![N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2528639.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B2528641.png)

![(3,4-Dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2528645.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2528651.png)